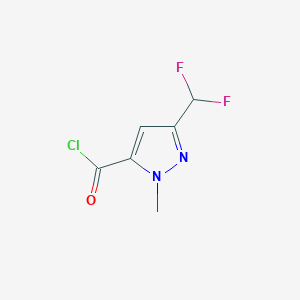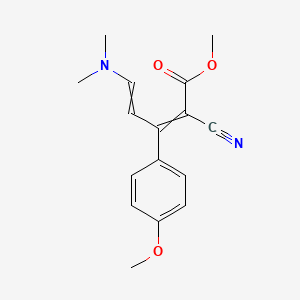
Methyl 2-cyano-5-(dimethylamino)-3-(4-methoxyphenyl)penta-2,4-dienoate
Vue d'ensemble
Description
Methyl 2-cyano-5-(dimethylamino)-3-(4-methoxyphenyl)penta-2,4-dienoate, also known as Methyl-DMAP, is a synthetic compound widely used in scientific research. This molecule belongs to the class of cyanoenones, which are known for their ability to activate the Keap1-Nrf2-ARE pathway, a key signaling pathway involved in the regulation of cellular redox homeostasis and detoxification.
Applications De Recherche Scientifique
Synthesis and Chemical Behavior
The compound has been involved in the synthesis of 4-Hydroxy-2-pyridone, showcasing its utility in complex chemical reactions. The process involved the condensation of N,N-dimethylformamide dimethyl acetal with ethyl 2-cyano-3-methoxybut-2-enoate, followed by cyclization and demethylation to produce the desired product (C. Chen, Zhao Sheng-yin, & Cheng Shao-hua, 2013).
In another study, the reaction of ethyl 2-(N,N-dimethylamino)penta-2,4-dienoate with acrylonitrile was explored, resulting in [3 + 2]-atoms “cycloadducts”, which highlighted its reactivity and potential in synthesizing novel organic compounds (Mireille Bourhis & J. Vercauteren, 1994).
Applications in Materials Science
- The compound's derivatives have been investigated for their electrochemical behavior, which is crucial for understanding their potential applications in materials science, especially in the development of electronic and photovoltaic materials (J. David, J. Hurvois, A. Tallec, & L. Toupet, 1995).
Potential in Drug Discovery
- While the direct application of this compound in drug discovery is not detailed in the available literature, related compounds have been studied for their biological activities, such as the synthesis of chromenes identified as potent apoptosis inducers. This suggests a potential area of investigation for Methyl 2-cyano-5-(dimethylamino)-3-(4-methoxyphenyl)penta-2,4-dienoate in the development of novel therapeutic agents (William E. Kemnitzer et al., 2004).
Advanced Organic Chemistry
- The compound's involvement in complex reactions such as the formation of polysubstituted 1,8,9,9a-tetrahydro-4H-1,4-ethanoquinolizines and buta-1,3-diene-1,2,4-tricarboxylates derivatives showcases its versatility in organic synthesis, making it a valuable subject for research in advanced organic chemistry (Jing Sun, Dan-Dan Zhu, Hui Gong, & Chaoguo Yan, 2013).
Propriétés
IUPAC Name |
methyl 2-cyano-5-(dimethylamino)-3-(4-methoxyphenyl)penta-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18(2)10-9-14(15(11-17)16(19)21-4)12-5-7-13(20-3)8-6-12/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWARNSKSRZKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=C(C#N)C(=O)OC)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-5-(dimethylamino)-3-(4-methoxyphenyl)penta-2,4-dienoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



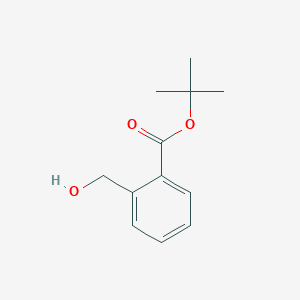
![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)
![9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1396532.png)
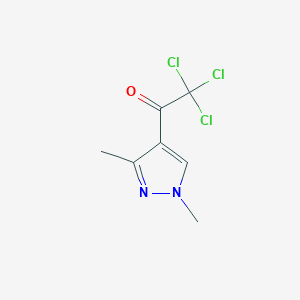
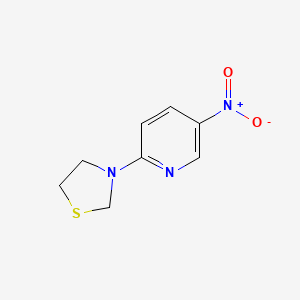
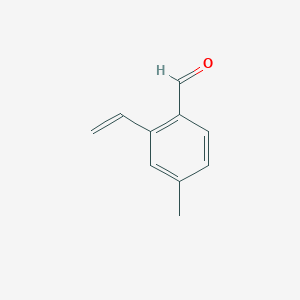

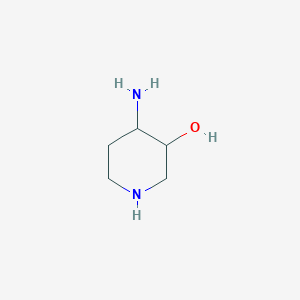
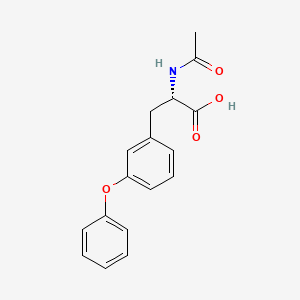
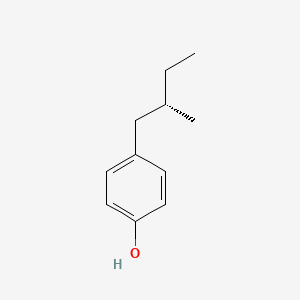

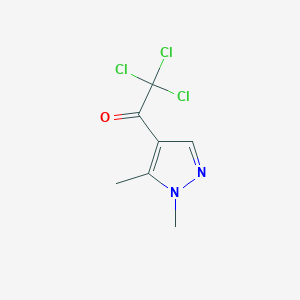
![tert-butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate](/img/structure/B1396549.png)
